2,5-Dihydropyridine

Beschreibung

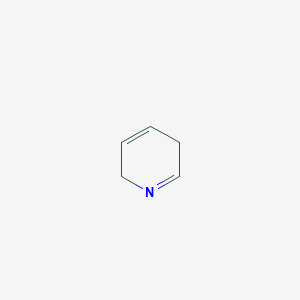

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,5-dihydropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N/c1-2-4-6-5-3-1/h1-2,5H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPHWCAUEPAUFHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60577723 | |

| Record name | 2,5-Dihydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60577723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67684-02-0 | |

| Record name | 2,5-Dihydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60577723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,5 Dihydropyridine Systems

De Novo Synthesis Strategies

De novo synthesis approaches involve constructing the dihydropyridine (B1217469) ring from simpler, acyclic or smaller cyclic precursors. Recent advancements in this area leverage metal catalysis, multicomponent reactions, and biocatalysis to achieve improved efficiency, selectivity, and sustainability.

Metal-Catalyzed Cyclization Reactions (e.g., Gold, Rhodium-catalyzed C-H activation)

Metal catalysis, particularly employing gold and rhodium complexes, has emerged as a powerful tool for the synthesis of 2,5-dihydropyridines through various cyclization pathways, including C-H activation strategies.

Gold catalysis has been reported for the synthesis of 2,5-dihydropyridine derivatives from the reactions of β-ketoesters and propargylamines. researchgate.net One method involves an Au(III)-catalyzed reaction where the gold catalyst activates the β-ketoester, facilitating nucleophilic addition by the propargylamine, followed by cyclization to form the this compound system. researchgate.net This approach offers a route to potentially bioactive compounds in moderate to high yields. researchgate.net Another gold-catalyzed method synthesizes 2,5-dihydropyridines from in situ generated N-propargyl-β-enaminones using NaAuCl₄ as a catalyst. researchgate.net

Rhodium-catalyzed C-H activation has been successfully applied in the synthesis of dihydropyridines. A one-pot C-H alkenylation/electrocyclization sequence involving rhodium(I) catalysis provides access to highly substituted dihydropyridines from α,β-unsaturated imines and alkynes. osti.gov, nih.gov, researchgate.net This method proceeds through the formation of azatriene intermediates via C-H activation and alkyne coupling, which then undergo in situ electrocyclization to yield 1,2-dihydropyridines. nih.gov The use of specific ligands and reaction conditions can influence the efficiency and scope of this transformation. osti.gov, nih.gov For instance, using [RhCl(coe)₂]₂ and a suitable ligand in toluene (B28343) at elevated temperatures can facilitate this cascade reaction. osti.gov, nih.gov A cobalt-catalyzed C-H bond activation/alkenylation/6π–electrocyclization cascade has also been developed for the synthesis of dihydropyridines, offering a convenient one-pot system with high regioselectivity. acs.org

Multicomponent Reactions and Domino Processes

Multicomponent reactions (MCRs) and domino processes offer convergent and efficient pathways to construct complex molecules, including dihydropyridines, in a single synthetic operation. These strategies minimize steps, save time, and often exhibit high atom economy. tandfonline.com, bibliomed.org

The Hantzsch dihydropyridine synthesis is a classic example of a multicomponent reaction widely used for preparing 1,4-dihydropyridines, which are isomers of 2,5-dihydropyridines and can sometimes be interconverted or accessed via related pathways. beilstein-journals.org, researchgate.net While primarily yielding 1,4-dihydropyridines, variations and related domino processes can lead to other dihydropyridine isomers or serve as precursors. The Hantzsch reaction typically involves the condensation of an aldehyde, a β-ketoester (or active methylene (B1212753) compound), and ammonia (B1221849) (or an amine). frontiersin.org, beilstein-journals.org, researchgate.net Recent advancements have focused on using sustainable catalysts and green conditions for these reactions, including heterogeneous catalysts like magnetic, silica, and zirconium-based systems. frontiersin.org For example, a one-pot four-component condensation of aldehydes, amines, dialkyl acetylene (B1199291) dicarboxylates, and active methylene compounds using morpholine (B109124) as an organobase at room temperature affords polysubstituted dihydropyridine derivatives in high yields. bibliomed.org

Domino reactions, which involve a sequence of reactions occurring without isolation of intermediates, are also employed. bibliomed.org Mechanochemically-activated domino reactions have been explored for the solvent-free preparation of unsymmetrical N-aryl-1,4-dihydropyridines. tandfonline.com These processes can involve sequences like Knoevenagel condensation followed by Michael addition and intramolecular cyclization. frontiersin.org

Enzymatic and Biocatalytic Approaches to this compound Synthesis

Enzymatic and biocatalytic methods offer environmentally friendly and often highly selective routes for chemical synthesis, including access to chiral dihydropyridine intermediates or the dihydropyridine scaffold itself. researchgate.net, mdpi.com, nih.gov, wur.nl

While much of the biocatalysis research on dihydropyridines has focused on the enantioselective hydrolysis or transesterification of 1,4-dihydropyridine (B1200194) diesters to produce chiral intermediates for calcium channel blockers nih.gov, wur.nl, there are reports on enzymes capable of producing dihydropyridines directly. For instance, a novel nicotine (B1678760) hydroxylase isolated from Pseudomonas sp. ZZ-5 (HSPHZZ) has been shown to enzymatically produce this compound (2,5-DHP) from nicotine. researchgate.net Under optimized conditions, this enzyme demonstrated the production of 2,5-DHP with a notable conversion rate. researchgate.net

Biocatalytic approaches have also been used in the synthesis of dihydropyridine precursors or related nitrogen heterocycles, which could potentially be adapted or extended to the synthesis of 2,5-dihydropyridines. acs.org

Transformations of Precursor Molecules to 2,5-Dihydropyridines

Another strategy for synthesizing 2,5-dihydropyridines involves the transformation of existing molecules through various chemical reactions.

Reductive Pathways

While the search results primarily discuss the reduction of dihydropyridines to more saturated systems like tetrahydropyridines or piperidines nih.gov, researchgate.net, reductive pathways could, in principle, be employed to generate 2,5-dihydropyridines from more oxidized nitrogen-containing heterocycles or acyclic precursors with appropriate functionalization. However, specific examples of reductive transformations directly yielding the this compound system from readily available precursors were not prominently featured in the search results. Reductive methods are more commonly applied in the context of modifying the dihydropyridine core after its formation.

Cycloaddition Reactions (e.g., Aza-Diels-Alder leading to dihydropyridines)

Cycloaddition reactions, particularly the aza-Diels-Alder reaction, are significant methods for constructing nitrogen-containing six-membered rings, including dihydropyridines or their hydrogenated forms which can then be further transformed. , researchgate.net, baranlab.org The aza-Diels-Alder reaction involves a [4+2] cycloaddition between an azadiene and a dienophile. , researchgate.net

While the classical Diels-Alder reaction forms carbocyclic rings, the hetero-Diels-Alder reaction, including the aza-Diels-Alder variant, incorporates heteroatoms into the cyclic system. , mdpi.com This reaction provides a powerful route for the regio- and stereoselective construction of six-membered heterocycles. mdpi.com The imino-Diels-Alder reaction, a type of aza-Diels-Alder reaction where an imine acts as a heterodienophile, can lead to the formation of dihydropyridine derivatives. Various catalysts, including Lewis and Brønsted acids, can promote these reactions. ,

Triazines have been shown to act as azadienes in inverse electron demand Diels-Alder reactions with suitable dienophiles, leading to dihydropyridine intermediates that can then extrude a small molecule (like N₂) to yield pyridines. researchgate.net, baranlab.org While this often leads to aromatized pyridines, the dihydropyridine intermediates are key to the process. The reaction of triazines with dienophiles like 2,5-norbornadiene (B92763) can yield dihydropyridine adducts. researchgate.net

Dihydropyridines themselves can also act as dienes in subsequent Diels-Alder reactions to form more complex polycyclic structures like isoquinuclidines. acs.org This highlights their utility not only as target molecules but also as versatile intermediates in the synthesis of diverse nitrogen heterocycles. acs.org, researchgate.net

Control of Regioselectivity and Stereoselectivity in this compound Synthesis

Achieving precise control over regioselectivity and stereoselectivity is paramount in the synthesis of 2,5-dihydropyridines due to the presence of multiple reactive sites and potential for isomeric and diastereomeric products. The regioselective and stereoselective addition to N-activated pyridines has been explored as a strategy for synthesizing both pyridine (B92270) and dihydropyridine derivatives. nih.govacs.orgresearchgate.net This approach involves the functionalization of N-activated pyridinium (B92312) species through the addition of nucleophiles and electrophiles, as well as transition metal-mediated functionalization. researchgate.net Studies have focused on the bimolecular addition of nucleophilic and electrophilic reagents directly to the ring of N-activated pyridinium species. researchgate.net

A key challenge lies in the potential formation of mixtures of substituted 1,2- and 1,4-dihydropyridines when organometallic nucleophiles are added. researchgate.net Researchers have investigated the regioselectivity of addition to pyridines activated by groups like methyl chloroformate, comparing the influence of different nucleophiles. researchgate.net Fine-tuning the nature of the metalated nucleophile is crucial for controlling the regioselective outcome, particularly with longer linkers. researchgate.net

An interesting example of controlled synthesis involves the gold(III)-catalyzed reaction of β-ketoesters and propargylamines, which has been shown to lead to the formation of the this compound system. acs.orgresearchgate.net This method provides access to this elusive ring system in moderate to high yields. acs.orgresearchgate.net The diastereoselectivity in related reactions has been attributed to steric interactions between substituents. researchgate.net

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly applied to the synthesis of dihydropyridines to minimize environmental impact and improve efficiency. frontiersin.orgresearchgate.net Sustainable methodologies aim to reduce or eliminate the use of hazardous substances, decrease energy consumption, and improve atom economy. researchgate.netfau.eu

Application of Heterogeneous Catalysts and Nanocatalysts

Heterogeneous catalysts and nanocatalysts have gained significant attention in the sustainable synthesis of dihydropyridines due to their recyclability, ease of separation from the reaction mixture, and potential for enhanced reactivity and selectivity under mild conditions. frontiersin.orgresearchgate.netmdpi.comrsc.orgscirp.org Various heterogeneous catalytic systems have been explored for the synthesis of dihydropyridine derivatives, often utilizing multicomponent reactions like the Hantzsch synthesis. frontiersin.orgresearchgate.netrsc.org

Examples of heterogeneous catalysts include magnetic, silica, and zirconium-based systems. frontiersin.org Nano-sized catalysts, such as Fe/SiO2 nanoparticles, CoFe2O4@SiO2 nanoparticles, and AlCl3@ZnO nanocrystalline material, have demonstrated efficiency in catalyzing dihydropyridine synthesis under various conditions, including solvent-free environments. frontiersin.orgresearchgate.netrsc.org These nanocatalysts can facilitate high yields in relatively short reaction times and often exhibit stability over multiple catalytic cycles. frontiersin.orgscirp.org For instance, a CoFe2O4@SiO4-NH2-Co(II) catalyst showed high yields (81%–93%) in under 5 hours and remained stable for up to five runs. frontiersin.org AlCl3@ZnO nanocrystalline catalyst efficiently performed Hantzsch reactions at room temperature under solvent-free conditions. rsc.org Polyindole TiO2 nanocatalyst has also been used for the solvent-free Hantzsch reaction, offering advantages like recyclability, short reaction times, and broad substrate compatibility. scirp.org

Table 1 summarizes some examples of heterogeneous and nanocatalysts used in dihydropyridine synthesis:

| Catalyst System | Reaction Conditions | Yield (%) | Reference |

| Fe/SiO2 Nano Heterogeneous Catalyst | Ethanol (B145695), 60 °C | High | researchgate.net |

| CoFe2O4@SiO4-NH2-Co(II) Nanocatalyst | Water, Room Temperature | 81-93 | frontiersin.org |

| AlCl3@ZnO Nanocrystalline Catalyst | Solvent-free, Room Temperature | Efficient | rsc.org |

| Polyindole TiO2 Nanocatalyst | Solvent-free, Ambient Temperature | High | scirp.org |

| Montmorillonite (B579905) K-10 | Solvent-free, Microwave | Up to 95 | rsc.org |

| Fe2O3/ZrO2 | Aqueous ethanol (1:1) | 96 | frontiersin.org |

Solvent-Free and Microwave-Assisted Protocols

Solvent-free and microwave-assisted reaction protocols are key components of green chemistry approaches in dihydropyridine synthesis, offering advantages such as reduced reaction times, increased yields, and simplified workup procedures. researchgate.netmdpi.comrsc.orgresearchgate.nettandfonline.comnih.govmdpi.comresearchgate.net

Microwave irradiation provides efficient and uniform heating, significantly accelerating reactions that would take much longer under conventional heating. tandfonline.comnih.govnih.gov Solvent-free conditions eliminate the need for potentially hazardous organic solvents, reducing waste and environmental impact. researchgate.netrsc.orgscirp.orgrsc.orgtandfonline.comnih.govmdpi.comresearchgate.net

The combination of microwave irradiation and solvent-free conditions has proven particularly effective for the Hantzsch synthesis of dihydropyridines. rsc.orgtandfonline.comnih.govmdpi.comresearchgate.net For example, the synthesis of Hantzsch 1,4-dihydropyridine derivatives using montmorillonite K-10 as a catalyst under solvent-free microwave irradiation achieved high yields in short reaction times. rsc.org Similarly, microwave-assisted, ammonium (B1175870) formate-mediated synthesis of Hantzsch dihydropyridines under solvent-free conditions has been successfully accomplished with good yields and minimized waste. tandfonline.com A solvent-free, microwave-assisted Hantzsch condensation catalyzed by Ba(NO3)2 was successfully used for the synthesis of fluorescent 1,4-dihydropyridine nucleoside analogues, providing high yields in a short time. nih.gov

Table 2 shows a comparison of yields under different conditions for a Hantzsch reaction:

| Conditions | Time | Yield (%) | Reference |

| Solvent-free, Microwave (700 W) | 5 min | 100 | researchgate.net |

| Solvent-free, Microwave (500 W) | 10 min | 95 | researchgate.net |

| Solvent-free, Room Temperature | 120 min | 0 | researchgate.net |

| Ethanol, Reflux | 120 min | 5 | researchgate.net |

| Solvent-free, Microwave (60 °C, Ba(NO3)2 catalyst) | 30 min | 86-96 | nih.gov |

| Solvent-free, Conventional Heating (NH4OAc) | 1-2 h | Good | tandfonline.com |

Flow Chemistry in Dihydropyridine Production

Flow chemistry, which involves conducting chemical reactions in a continuous stream rather than in batches, offers several advantages for the synthesis of dihydropyridines, including improved control over reaction parameters, enhanced safety, and scalability. researchgate.netnih.govbeilstein-journals.orgresearchgate.net

Continuous flow processes can be particularly beneficial for reactions that are fast, exothermic, or involve hazardous intermediates. nih.gov Microwave-assisted flow synthesis has been explored for the production of dihydropyridines, allowing for rapid and efficient transformations. researchgate.netnih.govbeilstein-journals.orgresearchgate.netdoaj.org The Hantzsch dihydropyridine synthesis, a common method for preparing these compounds, can be effectively carried out in microwave flow reactors or using conductive heating flow platforms. researchgate.netbeilstein-journals.orgresearchgate.netdoaj.org This enables continuous processing and can lead to high yields. researchgate.netbeilstein-journals.org

Flow chemistry setups can also be coupled with other techniques, such as microwave irradiation and the use of heterogeneous catalysts, to further enhance efficiency and sustainability. nih.gov While some studies specifically mention 1,4-dihydropyridines in the context of flow chemistry, the principles and benefits are applicable to the synthesis of other dihydropyridine isomers, including 2,5-dihydropyridines, as flow chemistry is a general methodology for organic synthesis. researchgate.netnih.govbeilstein-journals.orgresearchgate.net

Chemical Reactivity and Mechanistic Studies of 2,5 Dihydropyridine

Pathways of Electrophilic and Nucleophilic Functionalization

2,5-Dihydropyridines can undergo both electrophilic and nucleophilic functionalization, although the regioselectivity can be highly dependent on the specific reaction conditions and the presence of substituents. The nitrogen atom can be a site for electrophilic attack, leading to the formation of pyridinium (B92312) species, which are more susceptible to nucleophilic attack on the ring carbons. mdpi.comrsc.org Nucleophilic dearomatization of activated pyridines is a recognized method for synthesizing dihydropyridines. mdpi.comresearchgate.net This process often involves the functionalization of the pyridine (B92270) nitrogen to create a transient pyridinium ion, making the ring more electrophilic towards nucleophiles. mdpi.comresearchgate.net Various nucleophilic species, including organometallic reagents, enolates, and heteroaromatics, can participate in these dearomatization reactions, providing access to substituted dihydropyridines. mdpi.comresearchgate.net

Electrophilic functionalization can occur at the carbon atoms of the dihydropyridine (B1217469) ring. For instance, studies on the electrophilic fluorination of 1,2-dihydropyridines have been reported, highlighting the potential for introducing electrophiles onto the dihydropyridine scaffold. acs.org While direct electrophilic substitution on the electron-rich positions of 2,5-dihydropyridine might be challenging, strategies involving activation or intermediate formation can facilitate such transformations.

Pericyclic Rearrangements and Electrocyclization Phenomena

Pericyclic reactions, characterized by concerted electron movement in a cyclic transition state, play a significant role in the chemistry of dihydropyridines and related systems. libretexts.orgcore.ac.uk Electrocyclization reactions, a subclass of pericyclic reactions, involve the formation of a cyclic compound from a conjugated pi system. libretexts.org Azatrienes, which can be formed as intermediates, can undergo 1,6-electrocyclization to yield dihydropyridines. mdpi.comrsc.org This process involves the reorganization of pi electrons within the azatriene chain to form the six-membered dihydropyridine ring. For example, the reaction of alkenyl-substituted azirines with diazo compounds in the presence of a catalyst like Rh2(OAc)4 can lead to the formation of azahexatrienes, which subsequently undergo 1,6-electrocyclization to form dihydropyridines. mdpi.com The stereochemistry of the resulting dihydropyridine can be influenced by the stereochemistry of the precursor azatriene. mdpi.com

Pericyclic rearrangements, such as sigmatropic shifts, can also be relevant to dihydropyridine chemistry, potentially leading to isomerization or further transformations of the dihydropyridine core. rsc.orgacs.org The Woodward-Hoffmann rules provide a theoretical framework for understanding and predicting the outcome of these pericyclic transformations based on orbital symmetry. wikipedia.org

Redox Chemistry: Oxidation to Pyridines and Further Transformations

A prominent reaction of dihydropyridines, including the 2,5-isomer, is their oxidation to the corresponding aromatic pyridines. wikipedia.orgnih.govresearchgate.netwum.edu.pk This transformation involves the removal of two hydrogen atoms and the restoration of aromaticity to the ring. The ease of oxidation of dihydropyridines is a recurring feature of this class of compounds. wikipedia.org

Various methods and reagents can be employed for the oxidation of dihydropyridines to pyridines. Examples include the use of oxidants such as DDQ (dichlorodicyanoquinone), nitric acid, or even enzymatic oxidation in biological systems. nih.govresearchgate.netwum.edu.pknih.gov The oxidation can proceed through different mechanisms depending on the oxidant and reaction conditions. For instance, in some cases, the oxidation may involve the formation of N-benzylpyridinium intermediates followed by debenzylation. nih.gov

The redox chemistry of dihydropyridines is also relevant in biological contexts, particularly in the function of coenzymes like NADH and NADPH, which are 1,4-dihydropyridine (B1200194) derivatives and act as reducing agents by undergoing oxidation to their pyridinium forms. wikipedia.orgnih.gov

Data on the oxidation of dihydropyridine derivatives to pyridines using different methods have been reported, with yields varying depending on the specific dihydropyridine structure and the oxidant used. researchgate.netwum.edu.pk

| Method | Oxidant/Conditions | Yield Range (%) |

| Method 1 | DMSO, heating | 25-64 |

| Method 2 | Nitric acid (few drops) | Moderate to Good |

| Method 3 | Bleaching powder (calcium hypochlorite) | Moderate to Good |

Note: Yield ranges are approximate and depend on the specific dihydropyridine derivative. researchgate.netwum.edu.pk

Further transformations of the resulting pyridines or the dihydropyridine intermediates through subsequent redox reactions are also possible, leading to a range of nitrogen-containing compounds.

Transition Metal-Mediated and Catalyzed Reactions of the this compound Core

Transition metal complexes play a crucial role in mediating and catalyzing reactions involving the dihydropyridine core, enabling various functionalization and cyclization pathways. researchgate.net Metal-catalyzed cyclization reactions are powerful tools for constructing nitrogen-containing heterocycles like pyridines and dihydropyridines. researchgate.net

Gold catalysis, for instance, has been employed in the synthesis of this compound derivatives. researchgate.netacs.orgnih.gov Reactions of β-ketoesters and propargylamines catalyzed by gold(III) have been shown to yield 2,5-dihydropyridines. researchgate.netacs.orgnih.gov The mechanism may involve the activation of the β-ketoester by the gold catalyst, followed by nucleophilic addition of the propargylamine. researchgate.net

Rhodium catalysis has also been utilized in reactions that proceed through dihydropyridine intermediates. nih.govosti.gov Rhodium-catalyzed C-H activation/electrocyclization/aromatization sequences have been developed for the synthesis of substituted pyridines from imines and alkynes, with dihydropyridines serving as intermediates in this process. nih.govosti.gov

Other transition metals, such as palladium and copper, have also been explored in the context of dihydropyridine synthesis and functionalization. researchgate.net Metalation of dihydropyridines, directed by suitable functional groups, can allow for further functionalization via reactions with electrophiles or cross-coupling reactions. rsc.org

Identification and Characterization of Reaction Intermediates

Understanding the mechanisms of reactions involving this compound often requires the identification and characterization of transient reaction intermediates. Various spectroscopic techniques, such as NMR spectroscopy, are valuable tools for monitoring the formation and consumption of intermediates during a reaction. nih.govosti.gov

In metal-catalyzed reactions, organometallic intermediates involving the transition metal and the organic substrate are often formed. For example, in rhodium-catalyzed reactions leading to dihydropyridines, intermediates such as metal-imine complexes and azatrienes have been proposed and, in some cases, detected by NMR spectroscopy at lower temperatures. nih.govosti.gov

In nucleophilic dearomatization reactions, transient pyridinium ions or dihydropyridine anions can be formed as intermediates. mdpi.comacs.orgacs.orgcdnsciencepub.com The stability and reactivity of these intermediates dictate the reaction pathway and the final product. Studies involving the selective trapping of dihydropyridine intermediates with reagents like tungsten(0) alkylidene complexes have provided insights into their nature and reactivity. acs.org

Characterization of intermediates can also involve techniques such as mass spectrometry and X-ray crystallography to confirm their structure. researchgate.netacs.org The identification and study of these intermediates are crucial for elucidating the detailed mechanisms of reactions involving the this compound core and for developing new synthetic methodologies.

Theoretical and Computational Investigations of 2,5 Dihydropyridine Systems

Electronic Structure and Bonding Analysis (e.g., Aromaticity, π-electron systems)

The electronic structure and bonding within 2,5-dihydropyridine systems are key determinants of their chemical behavior. Analysis often involves examining molecular orbitals, charge distribution, and bond characteristics. DFT calculations are commonly employed to characterize the electronic behavior of dihydropyridine (B1217469) derivatives nih.govresearchgate.netrjraap.combsb-muenchen.de. For instance, studies on dihydropyridones have utilized DFT to analyze molecular structure and electronic spectra, including dipole moments and natural charges researchgate.neteurjchem.com. Wiberg bond indices have also been calculated to understand the effect of substitution on electronic properties researchgate.neteurjchem.com.

The concept of aromaticity, typically associated with cyclic, planar, conjugated systems containing (4n+2) π electrons, is a significant aspect of cyclic organic chemistry vaia.comlibretexts.orgmasterorganicchemistry.comresearchgate.net. While pyridine (B92270) itself is aromatic with a 6 π-electron system involving sp² hybridized atoms and perpendicular p orbitals libretexts.org, the introduction of sp³ hybridized carbons in dihydropyridines disrupts the continuous conjugation required for full aromaticity vaia.com. Specifically, 1,2-dihydropyridine is considered nonaromatic because it lacks a completely conjugated π electron system and contains an sp³ hybridized carbon atom vaia.com. Although this compound is not explicitly discussed in the search results regarding its aromaticity, by extension of the principles applied to 1,2-dihydropyridine and the requirements for aromaticity, the presence of sp³ hybridized carbons at the 2 and 5 positions would likely render it nonaromatic due to the interruption of the cyclic conjugated system.

Frontier Molecular Orbital (FMO) analysis, which examines the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is a common tool for understanding electronic properties and reactivity tandfonline.comresearchgate.netresearchgate.netnih.gov. The energy gap between HOMO and LUMO is an indicator of molecular stability and reactivity researchgate.net. Studies on dihydropyridine derivatives have used FMO analysis to understand electron transitions and stability tandfonline.comresearchgate.netbsb-muenchen.denih.gov.

Conformational Landscapes and Tautomerism

The conformational flexibility of the dihydropyridine ring can influence its reactivity and interactions. Computational methods are used to explore the potential energy surface and identify stable conformers. For example, studies on dihydropyridones have shown that the six-membered ring can adopt a half-chair conformation researchgate.neteurjchem.com. Substituents can influence conformations, particularly those with conjugation overlap with the π system of the ring researchgate.neteurjchem.com. The distribution of conformers in the solid state has also been investigated computationally for dihydropyridine derivatives like nifedipine, showing consistency with experimental crystal structures nsf.gov.

Tautomerism, the existence of two or more interconvertible isomers in equilibrium, is another important consideration for nitrogen-containing heterocycles like dihydropyridines oup.comresearchgate.netwuxibiology.comresearchgate.net. While the search results discuss tautomerism in the context of 2-anilinopyridine (B1266264) and hydantoin (B18101) derivatives, highlighting the preference for amino tautomers in certain solvents and the influence of solvent and water molecules on tautomeric equilibria and energy barriers oup.comresearchgate.netwuxibiology.com, specific details on the tautomerism of the parent this compound are not provided. However, the general principles of tautomerism in similar heterocyclic systems suggest that this compound could potentially exist in equilibrium with other tautomeric forms, although their relative stabilities would need to be investigated computationally.

Elucidation of Reaction Mechanisms via Quantum Chemical Calculations (e.g., DFT, Transition State Analysis)

Quantum chemical calculations, particularly DFT, are invaluable for elucidating the mechanisms of reactions involving this compound systems. These methods allow for the identification of intermediates and transition states, providing insights into reaction pathways and energy barriers nih.govchemrxiv.orgresearchgate.netrsc.orgresearchgate.netnih.govfrontiersin.orgrsc.orgrsc.org. Transition state analysis, which involves locating and characterizing the highest energy point along a reaction pathway, is crucial for determining reaction rates and selectivities rsc.orgresearchgate.netnih.govrsc.org.

Studies on dihydropyridine derivatives have utilized DFT to investigate various reactions, including Hantzsch-like reactions, Diels-Alder reactions, hydroboration, and C-H activation-cyclization-reduction cascades chemrxiv.orgresearchgate.netrsc.orgnih.govfrontiersin.orgrsc.org. These studies often involve optimizing the geometries of reactants, products, intermediates, and transition states, and calculating their energies chemrxiv.orgrsc.orgresearchgate.net. For example, DFT calculations have been used to propose mechanisms for the formation of 1,4- and 1,2-dihydropyridines in Hantzsch-like reactions, determining reaction energy barriers rsc.org. Transition state structures have been optimized and confirmed by vibrational analysis researchgate.net. Computational studies have also explored hydride transfer reactions involving 1,4-dihydropyridines, characterizing transition states and analyzing their aromatic features chemrxiv.org.

Spectroscopic Property Prediction and Correlation with Experimental Data (e.g., NMR, UV-Vis)

Computational methods are widely used to predict spectroscopic properties of molecules, such as NMR chemical shifts and UV-Vis absorption spectra, which can then be correlated with experimental data for validation and structural assignment tandfonline.comresearchgate.neteurjchem.comresearchgate.netnih.govrsc.org.

NMR chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT tandfonline.comresearchgate.netnih.govrsc.org. These predicted shifts can be compared to experimental ¹H and ¹³C NMR spectra to confirm molecular structures tandfonline.comnih.govresearchgate.netrsc.org. Studies on dihydropyridine derivatives have shown good agreement between computed and experimental NMR chemical shifts tandfonline.comresearchgate.net.

UV-Vis absorption spectra can be calculated using methods like Time-Dependent Density Functional Theory (TD-DFT) tandfonline.comresearchgate.neteurjchem.comresearchgate.netnih.govrsc.org. These calculations provide information about electronic transitions and absorption bands tandfonline.comresearchgate.neteurjchem.comnih.govrsc.org. Predicted UV-Vis spectra have been found to be in good agreement with experimental spectra, particularly concerning the long wavelength absorption bands researchgate.neteurjchem.comrsc.org. Computational studies have also helped explain observed spectroscopic changes, such as shifts in UV-Vis absorption upon interaction with ions rsc.org.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are powerful tools for investigating the dynamic behavior of molecules and their interactions with their environment, such as solvents or proteins tandfonline.comrjraap.comnih.govnih.govresearchgate.net. MD simulations provide insights into conformational changes, stability, and binding interactions over time tandfonline.comrjraap.comnih.govnih.govresearchgate.net.

MD simulations have been applied to study dihydropyridine derivatives, particularly in the context of their interactions with biological targets like calcium channels tandfonline.comrjraap.comnih.govnih.govresearchgate.net. These simulations can help understand the binding interaction mechanism and stability of protein-ligand complexes tandfonline.comnih.govresearchgate.net. Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuations (RMSF) are used to analyze structural deviation and conformational changes during simulations tandfonline.com. MD simulations have demonstrated the stability of dihydropyridine compounds in complexes with proteins over simulation periods tandfonline.comresearchgate.net. They have also been used to determine binding interactions and stability in docked sites tandfonline.com.

While many MD studies focus on substituted dihydropyridines interacting with proteins, the principles and techniques are applicable to studying the dynamic behavior and intermolecular interactions of the parent this compound molecule in various environments.

2,5 Dihydropyridine As a Key Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Nitrogenous Heterocycles

Dihydropyridines, including the 2,5-regioisomer, are important motifs in the synthesis of complex nitrogenous natural products and pharmaceutical targets. chinesechemsoc.orgnih.gov Their inherent structure allows for further manipulation to build intricate heterocyclic systems.

Pathway to Substituted Pyridines

2,5-Dihydropyridine derivatives can serve as precursors for the synthesis of substituted pyridines. researchgate.net The conversion typically involves an oxidation step that leads to the aromatization of the dihydropyridine (B1217469) ring. For instance, treatment of dihydropyridines with oxygen and a base can lead to the rapid formation of substituted pyridines. nih.gov Gold(III)-catalyzed reactions of β-ketoesters and propargylamines have been shown to yield the this compound system, which can then be elaborated. researchgate.netacs.org Another approach involves a one-pot C-H alkenylation/electrocyclization/aromatization sequence using imines and alkynes, proceeding through dihydropyridine intermediates to produce highly substituted pyridines. nih.gov

Role in the Construction of Alkaloids and Natural Product Scaffolds

Dihydropyridines are potent motifs in natural product synthesis and form the backbones of various active pharmaceutical ingredients. nih.gov Specifically, 2-substituted-1,2-dihydropyridine analogues are useful intermediates for the synthesis of natural products such as piperidine, indolizidine, quinolizidine, and cis-decahydroquinoline (B84933) alkaloids. rsc.org The potential of 1,2-dihydropyridines has been explored as a critical scaffold for the synthesis of alkaloids and other drugs. rsc.org For example, the anti-influenza drug, oseltamivir (B103847) phosphate (B84403) (Tamiflu), is synthesized from 1,2-DHP via an isoquinuclidine intermediate. rsc.org Dihydropyridine equivalents have also been utilized as intermediates in the synthesis of alkaloids. acs.org Investigations have related unstable dihydropyridines as intermediates in certain areas of biosynthesis and their utilization in synthesis, particularly in the context of indole (B1671886) alkaloid biosynthesis. clockss.org

Functionalization and Derivatization for Scaffold Diversity

The dihydropyridine core, including the 2,5-isomer, offers multiple sites for functionalization and derivatization, allowing for the generation of diverse molecular scaffolds. acs.orgclockss.orgrsc.orgnih.govnih.govnih.govsci-toys.com The presence of double bonds and the nitrogen atom provides opportunities for various reactions, such as additions, substitutions, and cycloadditions. The ability to incorporate diverse N-activating groups allows for subsequent derivatization of the dihydropyridine ring. nih.gov For example, alkylation and acylation of dihydropyridine derivatives have been reported. rsc.orgclockss.org The synthesis of N-substituted 1,4- and 1,2-dihydropyridines by mild and selective reduction of N-heteroarenes with amine borane (B79455) highlights methods for generating functionalized dihydropyridines. nih.gov Furthermore, belt frontiersin.orgarene15s have been described as versatile building blocks where the secondary amine moieties provide handles for derivatization, such as N-arylations. chinesechemsoc.org

Advanced Spectroscopic and Structural Characterization for Research Insights

High-Resolution NMR Spectroscopy for Stereochemical and Regiochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the elucidation of the structure, stereochemistry, and regiochemistry of organic molecules, including dihydropyridines. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of atoms within the molecule. Characteristic chemical shifts and coupling constants are particularly valuable for confirming the presence of the dihydropyridine (B1217469) ring system and determining the positions of substituents.

For dihydropyridines, the vinylic protons and carbons (those involved in the double bond) exhibit distinct chemical shifts compared to the saturated sp³ carbons and their attached protons. The specific positions of the double bond and the nitrogen atom in the 2,5-dihydropyridine ring influence these shifts and coupling patterns. Analysis of coupling constants between adjacent protons (³JHH) can provide insights into the dihedral angles and thus the conformation of the ring.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for assigning signals and determining spatial relationships between protons. COSY reveals coupled protons, helping to trace connectivity through the molecule's backbone. NOESY experiments show through-space correlations between protons that are spatially close, regardless of the number of bonds separating them. This is particularly useful for determining the relative stereochemistry of chiral centers or the preferred conformation of the molecule in solution ipb.ptsapub.orgwordpress.com.

While specific detailed NMR data for the parent this compound may not be as extensively reported as for more synthetically relevant or biologically active substituted dihydropyridines, the principles of NMR analysis remain the same. Researchers would utilize these techniques to confirm the this compound core structure and assign the positions of any functional groups or substituents present. For instance, the presence of signals corresponding to two sp² carbons and three sp³ carbons, along with the appropriate number of protons attached to each, would be expected for the this compound ring.

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray diffraction (SCXRD) is a powerful technique that provides a definitive three-dimensional structure of a molecule in the solid state. This method is crucial for confirming molecular connectivity, determining bond lengths and angles, and establishing the conformation of the molecule iucr.orgveranova.com. For chiral dihydropyridine derivatives, SCXRD can unequivocally assign the absolute stereochemistry of chiral centers, a critical piece of information for understanding their biological activity and for synthetic efforts iucr.orgveranova.comresearchgate.net.

The analysis of crystal structures of dihydropyridines has revealed important conformational preferences of the dihydropyridine ring, which is often found in a boat or sofa conformation sciforum.net. The orientation of substituents on the ring, particularly at positions like C-4 in 1,4-dihydropyridines, has been shown to be significant for their pharmacological properties sciforum.net. While obtaining suitable single crystals can sometimes be challenging iucr.orgresearchgate.net, successful crystallization and subsequent X-ray diffraction analysis provide the most direct evidence for the solid-state structure and stereochemistry.

For this compound or its derivatives, SCXRD would provide precise details about the ring geometry, the planarity around the double bond, and the puckering of the saturated portion of the ring. If the molecule is chiral due to substitution, the absolute configuration could be determined using anomalous dispersion veranova.com.

Mass Spectrometry for Molecular Identification and Reaction Monitoring

Mass Spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and obtaining information about its fragmentation pattern, which aids in structural identification. MS is widely used for the identification and characterization of dihydropyridines and for monitoring chemical reactions involving these compounds rjptonline.orgoup.comnih.govrsc.org.

Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Atmospheric Pressure Photoionization (APPI) are commonly employed for the analysis of dihydropyridines oup.com. ESI-MS often produces protonated molecules ([M+H]⁺), while APPI can yield deprotonated molecules ([M-H]⁻), depending on the compound's properties and the ionization mode oup.com. The fragmentation patterns observed in tandem MS experiments (MS/MS) can provide valuable structural information by breaking the molecule into characteristic fragments oup.com.

MS is particularly useful for monitoring the progress of reactions, allowing for the detection of starting materials, intermediates, and products rsc.org. This real-time or near-real-time monitoring can help optimize reaction conditions and understand reaction mechanisms. For this compound synthesis or reactions, MS would be used to confirm the molecular weight of the product and identify any byproducts or unreacted starting materials.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Mechanistic Clues

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule and the molecular vibrations. These techniques are valuable for the characterization of dihydropyridines, offering insights into their structure and bonding rjptonline.orgnih.govmdpi.comresearchgate.netlibretexts.orgresearchgate.netspectroscopyonline.com.

IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that result in a change in the molecule's dipole moment libretexts.orgspectroscopyonline.com. Characteristic absorption bands are observed for specific functional groups, such as N-H stretching vibrations, C=C stretching vibrations within the ring, and C-H stretching and bending vibrations nih.gov.

For this compound, both IR and Raman spectra would show characteristic peaks corresponding to the stretching and bending modes of the C-H, C=C, and N-H bonds within the ring. Comparing experimental spectra with computationally predicted spectra can aid in assigning vibrational modes and confirming the proposed structure researchgate.netresearchgate.net. These techniques can also provide clues about reaction mechanisms by identifying transient species or changes in bonding during a reaction mdpi.com.

Chiroptical Spectroscopy for Enantiomeric Purity and Configuration

Chiroptical spectroscopic methods, such as Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD), are powerful tools for the characterization of chiral molecules. While the parent this compound is achiral, these techniques are essential for studying chiral substituted 2,5-dihydropyridines nih.govrsc.orgic.ac.ukresearchgate.netresearchgate.netmertenlab.de.

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule in the ultraviolet-visible region nih.govresearchgate.net. VCD measures this differential absorption in the infrared region nih.govresearchgate.netresearchgate.net. ORD measures the change in the rotation of plane-polarized light as a function of wavelength nih.govresearchgate.net.

These techniques are used to determine the enantiomeric purity (the excess of one enantiomer over the other) of a chiral sample and to assign the absolute configuration of chiral centers nih.govresearchgate.netresearchgate.net. By comparing experimental chiroptical spectra with theoretically calculated spectra (usually using Density Functional Theory, DFT), the absolute stereochemistry of a chiral molecule can be determined without the need for single-crystal X-ray diffraction, particularly useful for compounds that are difficult to crystallize nih.govresearchgate.net.

For chiral derivatives of this compound, chiroptical spectroscopy would provide valuable information about their enantiomeric composition and absolute configuration, which are critical factors influencing their biological activity and physical properties.

Emerging Research Avenues and Future Directions

Development of Novel Catalytic Systems for 2,5-Dihydropyridine Synthesis and Transformation

The synthesis of this compound derivatives remains an active area of research, with a focus on developing novel catalytic systems that offer improved efficiency, selectivity, and sustainability. Traditional chemical methods for producing this compound can be complex, generate hazardous byproducts, and have high energy costs. researchgate.net

Recent studies have explored various catalytic approaches for the synthesis of dihydropyridine (B1217469) systems, including gold catalysis and enzymatic methods. Gold(III) catalysis has been shown to facilitate the formation of the this compound system through reactions of β-ketoesters and propargylamines. researchgate.netacs.org This method provides access to potentially bioactive compounds in moderate to high yields. researchgate.net Recovery of starting materials when using triflic acid instead of NaAuCl4 suggests that the product formation is not due to Brønsted acid catalysis in this gold-catalyzed reaction. researchgate.net

Enzymatic methods are also emerging as a promising route for this compound production, offering a potentially greener and more efficient alternative. A novel nicotine (B1678760) hydroxylase isolated from Pseudomonas sp. ZZ-5 (HSPHZZ) has demonstrated the ability to catalyze the conversion of 6-hydroxy-3-succinoylpyridine (HSP) into 2,5-dihydroxypyridine (B106003) (2,5-DHP) and succinic acid in the presence of NADH and FAD. mdpi.com This enzymatic conversion shows strong activity, with optimized conditions yielding 85.3 mg/L of 2,5-DHP from 200 mg/L of HSP in 40 minutes, achieving a conversion rate of 74.9%. mdpi.com The kinetic parameters for HSPHZZ towards HSP have been determined, with a Km of 0.18 mM, kcat of 2.1 s⁻¹, and kcat/Km of 11.7 s⁻¹ mM⁻¹. mdpi.com

While much of the recent literature on dihydropyridine synthesis catalysis focuses on 1,4-dihydropyridines, utilizing various heterogeneous catalysts like magnetic, silica, and zirconium-based systems in multicomponent reactions frontiersin.orgresearchgate.net, the principles and advancements in these areas can potentially be adapted or inspire the development of new catalytic systems specifically for this compound synthesis and transformation. The use of sustainable catalysts and green conditions is a growing trend in dihydropyridine synthesis. frontiersin.org

Integration with Automated Synthesis and High-Throughput Experimentation

Automated synthesis and high-throughput experimentation (HTE) are increasingly being integrated into chemical research to accelerate the discovery and optimization of chemical reactions and the generation of compound libraries. researchgate.netresearchgate.netdrugtargetreview.comchemrxiv.org While the direct application of automated synthesis and HTE specifically for this compound synthesis is not extensively detailed in the provided results, the general advancements in this field are highly relevant to future directions in 2,5-DHP research.

HTE allows for the rapid screening of a wide range of reaction conditions and parameters, which can be invaluable for optimizing the synthesis of 2,5-dihydropyridines, especially given the challenges associated with their traditional synthesis. researchgate.netdrugtargetreview.com Automated platforms can improve the reproducibility and reliability of experiments while reducing the amount of material required. drugtargetreview.com

Although a specific example of automated synthesis or HTE applied to this compound synthesis is not prominent in the provided snippets, the successful application of these technologies to other dihydropyridine derivatives and organic synthesis in general frontiersin.orgresearchgate.netresearchgate.netdrugtargetreview.comchemrxiv.org indicates a strong potential for their future integration into 2,5-DHP research to overcome synthetic challenges and explore novel derivatives more efficiently.

Theoretical Predictions Guiding Synthetic Design and Mechanistic Understanding

Theoretical calculations, particularly Density Functional Theory (DFT), play a crucial role in understanding reaction mechanisms, predicting selectivity, and guiding the design of synthetic strategies for various chemical compounds, including dihydropyridines. acs.orgrsc.orgnih.govunjani.ac.id

DFT studies have been employed to investigate the mechanisms of gold-catalyzed synthesis of dihydropyridines. acs.orgnih.gov These studies can reveal the influence of substituents on reaction pathways and selectivity, such as the formation of 1,4-dihydropyridines versus 1,2-dihydropyridines depending on the electronic nature of substituents on the imine reactant. acs.orgnih.gov Computational outcomes can highlight the role of key intermediates, like four-membered rings generated from aza-enyne metathesis, in determining reaction selectivity. acs.orgnih.gov

Theoretical investigations can also provide insights into the energy profiles of different reaction pathways, helping to rationalize observed chemoselectivity and regioselectivity. rsc.org For instance, DFT studies have been used to understand the regioselectivity in transition metal-catalyzed cycloaddition reactions that can lead to pyridine (B92270) derivatives, providing insights potentially applicable to understanding dihydropyridine formation mechanisms. rsc.org

By providing a detailed understanding of the elementary steps involved in a reaction and the factors influencing its outcome, theoretical predictions can significantly guide experimental design, leading to the development of more efficient and selective catalytic systems and synthetic routes for 2,5-dihydropyridines. acs.orgnih.gov

Exploration of this compound Scaffolds in Novel Chemical Transformations

The this compound scaffold holds potential for exploration in novel chemical transformations, leveraging its unique structural features and reactivity. While the 1,4-dihydropyridine (B1200194) isomer is more widely recognized for its presence in numerous pharmaceuticals and its role in various reactions rsc.orgbrieflands.comrsc.org, the 2,5-DHP scaffold offers distinct opportunities for chemical innovation.

The presence of conjugated double bonds and a nitrogen atom within the this compound ring provides sites for various chemical reactions, including additions, cycloadditions, and rearrangements. Although specific examples of novel transformations focusing solely on the this compound scaffold are not extensively detailed in the provided search results, the broader context of dihydropyridine chemistry and the exploration of novel heterocyclic scaffolds suggest promising future directions.

Research into the synthesis and transformation of other strained ring systems, such as bicyclo[1.1.0]butanes, and their rhodium(I)-catalyzed rearrangements to form novel fused heterocycles, including dihydropyridine derivatives, indicates the potential for 2,5-DHPs to be involved in complex, catalyst-mediated transformations leading to unique molecular architectures. chemrxiv.org

Furthermore, the development of new catalytic systems, as discussed in Section 7.1, can unlock novel reaction pathways for 2,5-dihydropyridines. For example, bioinspired catalytic systems have been applied to the oxidative aromatization of 1,4-dihydropyridines academie-sciences.fr, suggesting that similar approaches could be explored for transformations involving the 2,5-DHP scaffold.

The exploration of this compound scaffolds in novel chemical transformations is likely to be driven by advancements in catalysis, theoretical chemistry, and the increasing capabilities of automated synthesis platforms, opening up new avenues for accessing diverse and potentially valuable chemical compounds.

Q & A

Q. Basic

- X-ray diffraction (XRD) resolves crystal packing and hydrogen-bonding networks, critical for understanding stability and solubility .

- Hirshfeld surface analysis visualizes intermolecular interactions (e.g., O–H···N bonds) that influence supramolecular arrangements .

- NMR and IR spectroscopy identify functional groups and monitor reaction progress, such as oxidation of 1,4-dihydropyridines to pyridines .

What strategies can mitigate challenges in achieving high enantiomeric purity in dihydropyridine synthesis?

Q. Advanced

- Use chiral catalysts or auxiliaries during cyclocondensation reactions to enforce stereoselectivity .

- Employ asymmetric hydrogenation or enzymatic resolution for enantiomer separation .

- Validate purity via chiral HPLC or circular dichroism (CD) spectroscopy .

How do solvate formations in dihydropyridine crystallization affect their physicochemical properties?

Advanced

Solvent inclusion (e.g., 1,4-dioxane or DMSO) disrupts hydrogen-bond networks, altering crystal lattice energy and stability. For example, DMSO in nimodipine solvates reorients ether side chains, reducing bioavailability . Solvate screening via high-throughput crystallization helps identify optimal polymorphs for drug formulation .

What computational methods are employed to predict the bioactivity of novel dihydropyridine derivatives?

Q. Advanced

- Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant or receptor-binding activity .

- Molecular docking simulates interactions with biological targets (e.g., voltage-gated calcium channels) to prioritize compounds for synthesis .

What are the common reaction mechanisms involved in the functionalization of the dihydropyridine ring?

Q. Basic

- Substitution : Amino or halogen groups at the 2- and 5-positions undergo nucleophilic/electrophilic substitution for derivatization .

- Oxidation : Controlled oxidation converts dihydropyridines to pyridines, requiring careful selection of agents (e.g., KMnO₄) to avoid over-oxidation .

How does the substitution pattern on the dihydropyridine ring influence its interaction with biological targets?

Advanced

Electron-withdrawing groups (e.g., -Cl) at the 2- and 5-positions enhance binding to voltage-dependent calcium channels, while bulky substituents reduce membrane permeability . Comparative studies with 2,3- or 2,6-diaminopyridines reveal position-dependent changes in receptor affinity .

What in vitro and in vivo models are appropriate for assessing the therapeutic potential of dihydropyridine derivatives?

Q. Advanced

- In vitro : Radioligand binding assays (e.g., RIA) quantify receptor affinity . Cell-based models (e.g., hepatocytes) evaluate metabolic stability .

- In vivo : Rodent models assess antihypertensive or neuroprotective effects, while avian models (e.g., laying hens) study lipid metabolism .

What are the best practices for ensuring reproducibility in multi-step dihydropyridine syntheses?

Q. Basic

- Document reaction parameters (temperature, solvent purity, catalyst loading) meticulously .

- Use inert atmospheres (N₂/Ar) to prevent oxidation during sensitive steps .

- Validate intermediates via LC-MS or melting point analysis .

How do hydrogen-bonding networks in dihydropyridine crystal structures influence drug formulation strategies?

Advanced

Linear vs. zigzag hydrogen-bond arrangements impact solubility and dissolution rates. For example, nifedipine’s zigzag network increases thermal stability but reduces aqueous solubility compared to solvated forms . Excipient selection (e.g., polymers) must preserve these networks during tablet compression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.